

Technical Support Center: Hexamethyl Tungsten (W(CH₃)₆)

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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911

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Welcome to the technical support center for **Hexamethyl Tungsten** (W(CH₃)₆). This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective handling of this highly volatile and reactive organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What is **hexamethyl tungsten** and what are its primary characteristics?

A1: **Hexamethyl tungsten**, with the chemical formula W(CH₃)₆, is a transition metal alkyl complex. It is a red, crystalline, and highly volatile solid at room temperature.^{[1][2]} A key characteristic is its extreme volatility, as it sublimates at -30 °C.^{[1][2]} It is also highly soluble in various organic solvents like petroleum, aromatic hydrocarbons, and ethers.^{[1][2]} This compound is air-sensitive and known to be spontaneously flammable in air.^{[1][3]}

Q2: What are the major safety risks associated with handling W(CH₃)₆?

A2: The primary safety concern is its potential for explosive decomposition, which can occur even in the absence of air.^{[1][2]} It is also spontaneously flammable in air and reacts vigorously with compounds containing acidic protons, as well as with halogens.^{[1][3]} Due to these risks, it must be handled with extreme care in rigorously air-free and degassed systems.^[3]

Q3: How stable is **hexamethyl tungsten** at room temperature?

A3: At room temperature, $W(CH_3)_6$ is unstable and will decompose.^{[1][2]} The decomposition process releases methane and small amounts of ethane, leaving behind a black residue purported to contain polymethylene and tungsten.^{[1][2]}

Q4: What are the recommended storage conditions for $W(CH_3)_6$?

A4: Given its high volatility and reactivity, $W(CH_3)_6$ should be stored in a cool, dry, and well-ventilated place under an inert atmosphere (such as nitrogen or argon). Containers must be kept tightly closed.^[4] It is crucial to prevent contact with air, moisture, and incompatible materials to avoid decomposition or violent reactions.

Q5: Can $W(CH_3)_6$ be used for Chemical Vapor Deposition (CVD) of tungsten films?

A5: Although a patent was filed in 1991 for its use in CVD for manufacturing semiconductor devices, it has not been widely adopted for this purpose.^{[1][2]} Instead, tungsten hexafluoride (WF_6) combined with a reductant like hydrogen is more commonly used in industrial applications.^{[2][5]}

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving $W(CH_3)_6$.

Problem	Potential Cause(s)	Recommended Solution(s)
Inconsistent Precursor Flow Rate	1. Precursor decomposition in the bubbler/ampoule. 2. Temperature fluctuations in the delivery system. 3. Clogging in delivery lines due to decomposition products.	1. Ensure the precursor container is maintained at the recommended low temperature. Avoid repeated heating and cooling cycles. ^[6] 2. Verify the stability and accuracy of all heating jackets and temperature controllers. 3. Perform regular maintenance and cleaning of delivery lines. If a clog is suspected, safely purge the system with an inert gas and follow appropriate cleaning protocols.
Low or No Film Deposition	1. Insufficient precursor vapor pressure. 2. Precursor decomposition before reaching the substrate. 3. Incorrect substrate temperature (outside the ALD/CVD window). ^[7]	1. Gently and precisely increase the bubbler temperature to increase vapor pressure, being careful not to exceed the decomposition temperature. 2. Check for hot spots in the delivery lines that could cause premature decomposition. Ensure uniform heating. 3. Optimize the substrate temperature. Temperatures that are too high can cause precursor desorption or decomposition, while temperatures that are too low can result in low reactivity. ^[7]
Poor Film Quality (e.g., high impurity content, poor adhesion)	1. Co-reactant (e.g., oxygen, water) leaks into the chamber. 2. Incomplete reactions or purging cycles in ALD. 3.	1. Perform a leak check on the deposition system. Ensure all fittings and seals are secure. 2. Increase the duration of

Substrate surface is not properly prepared or cleaned.		precursor pulses and inert gas purges to ensure complete surface reactions and removal of by-products.[7] 3. Implement a rigorous pre-deposition substrate cleaning protocol to remove contaminants.
Sudden Pressure Spikes in the System	1. Rapid, uncontrolled decomposition of the precursor.	1. IMMEDIATELY shut down the precursor flow and heating systems. Safely vent the chamber through appropriate exhaust and scrubbing systems. This indicates a serious instability and potential explosion risk.[1][2] Review all temperature and pressure parameters before cautiously resuming work.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of **hexamethyl tungsten**.

Property	Value	Source(s)
Chemical Formula	C6H18W	[2][8]
Molar Mass	274.05 g/mol	[2][8]
Appearance	Red crystalline solid / Vivid red gas	[1][2]
Melting Point	~30 °C	[3]
Sublimation Point	-30 °C	[1][2]
Molecular Geometry	Distorted Trigonal Prismatic (C3v symmetry)	[1][2][9]
W-C Stretching Frequency (IR)	482 cm-1	[3]

Experimental Protocols & Visualizations

Protocol: General Handling and Preparation for a Deposition Experiment

Objective: To safely transfer W(CH₃)₆ from storage and prepare it for use in a CVD/ALD system.

Materials:

- **Hexamethyl tungsten** in a sealed ampoule/bubbler.
- Inert atmosphere glovebox (N₂ or Ar).
- Deposition reactor with appropriate precursor delivery lines.
- Temperature control system (heating jackets and chillers).
- Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.

Methodology:

- Preparation: Ensure the glovebox is purged and has a stable inert atmosphere (<1 ppm O₂, H₂O). All tools and reactor components to be used must be transferred into the glovebox and allowed to outgas.
- Precursor Installation:
 - Transfer the sealed W(CH₃)₆ ampoule into the glovebox.
 - Carefully connect the ampoule to the gas lines of the deposition system inside the glovebox. Use appropriate fittings and ensure tight seals.
 - Once connected, the entire delivery line assembly can be carefully removed from the glovebox and installed onto the main reactor.
- System Purge: After installation, perform multiple purge-and-pump cycles on the delivery line with high-purity inert gas to remove any residual atmospheric contaminants.
- Temperature Stabilization:
 - Set the chiller for the W(CH₃)₆ ampoule to the desired sublimation/vaporization temperature. A common starting point is a low temperature (e.g., -20 °C to 0 °C) to establish a stable, low vapor pressure.
 - Set the heating jackets for the delivery lines to a temperature above the precursor's sublimation point but well below its decomposition temperature to prevent condensation. A typical value might be 40-50 °C.
- Vapor Delivery: Once all temperatures are stable and the system is under vacuum, the precursor can be introduced into the reaction chamber by opening the appropriate valves. The flow rate is controlled by the ampoule temperature and any mass flow controllers in the line.

Diagram: Experimental Workflow for W(CH₃)₆ Deposition

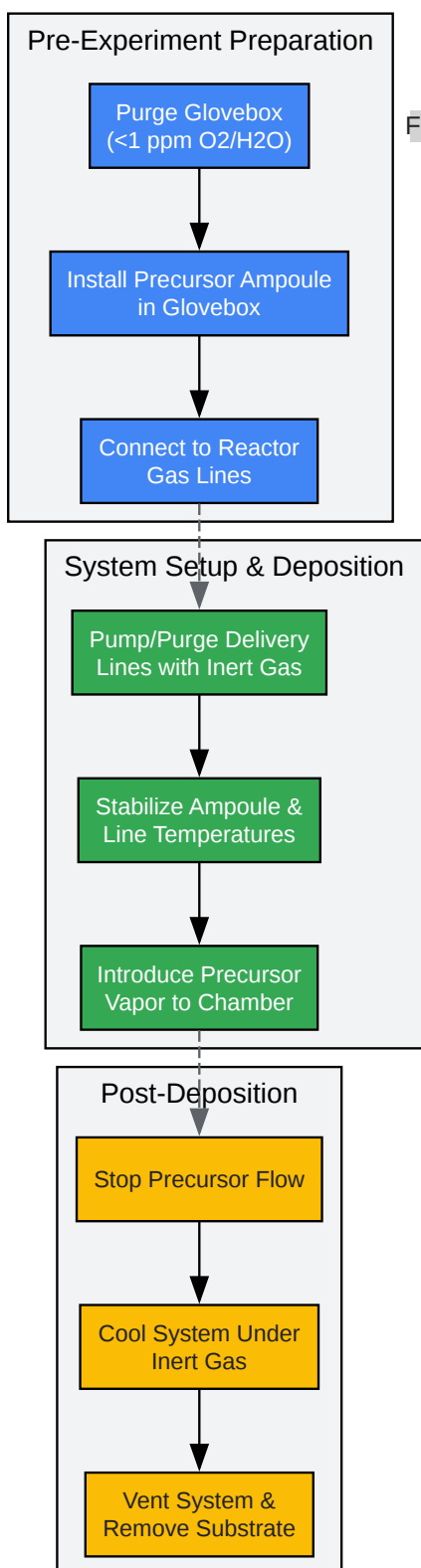


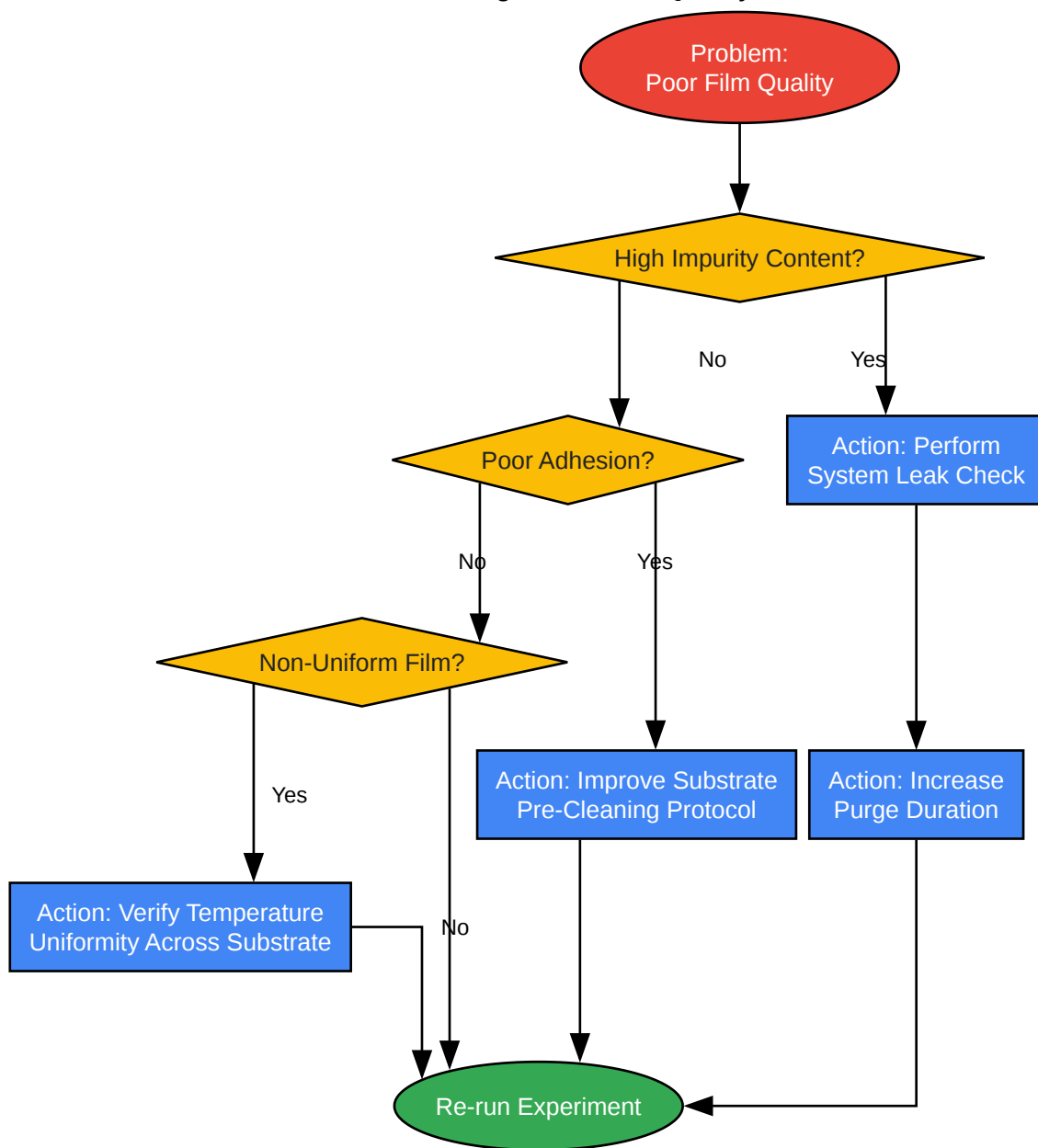
Fig. 1: General workflow for a deposition experiment using $W(CH_3)_6$.

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Fig. 1: General workflow for a deposition experiment using $W(CH_3)_6$.

Diagram: Troubleshooting Logic for Poor Film Quality

Troubleshooting: Poor Film Quality



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Fig. 2: Decision tree for troubleshooting poor film quality.

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